Tributyl-(5-methylpyrimidin-2-yl)stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

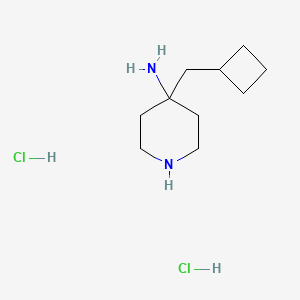

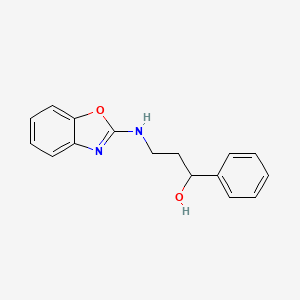

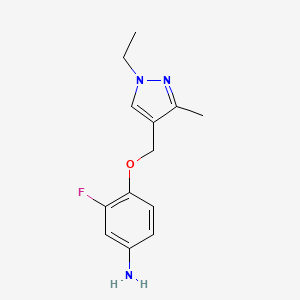

Tributyl-(5-methylpyrimidin-2-yl)stannane is a chemical compound with the empirical formula C18H33NSn . It has a molecular weight of 382.17 . This compound is used in Stille cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of Tributyl-(5-methylpyrimidin-2-yl)stannane consists of a 5-methylpyrimidin-2-yl group bonded to a tin atom, which is further bonded to three butyl groups . The SMILES string representation of this compound isCCCCSn(CCCC)c1ccc(C)cn1 . Chemical Reactions Analysis

Tributyl-(5-methylpyrimidin-2-yl)stannane is known to be used in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds and are widely used in organic chemistry.Physical And Chemical Properties Analysis

Tributyl-(5-methylpyrimidin-2-yl)stannane is a liquid at room temperature . It has a refractive index of 1.514 and a density of 1.106 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Organotin compounds like tributylstannyl derivatives have been utilized as intermediates in the synthesis of complex organic molecules. For instance, they have played a crucial role in the preparation of β-carboline alkaloids, which are of interest due to their pharmacological properties. The process involves palladium-catalyzed coupling reactions, demonstrating the utility of organotin compounds in facilitating the formation of carbon-carbon bonds under mild conditions (Bracher & Hildebrand, 1993).

Materials Science and Chemistry

Organotin reagents have also been applied in the development of new materials and chemical methodologies. For example, tributylstannyl compounds have been used in the synthesis of emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes. These complexes are relevant for their potential applications in optoelectronic devices due to their luminescent properties. The synthesis involves Stille coupling reactions, highlighting the role of organotin compounds in facilitating cross-coupling processes that enable the creation of complex metal-organic frameworks (Farrell et al., 2004).

Asymmetric Synthesis

The field of asymmetric synthesis has also benefited from the use of organotin compounds. For example, tributylstannyl derivatives have been employed in stereoselective transformations, such as the preparation of chiral alcohols through highly diastereoselective hydrostannylation reactions. These methods contribute to the toolkit available for the synthesis of enantiomerically pure compounds, which are of utmost importance in the pharmaceutical industry (Miura, Wang, & Hosomi, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

tributyl-(5-methylpyrimidin-2-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVUYHMPKPMLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

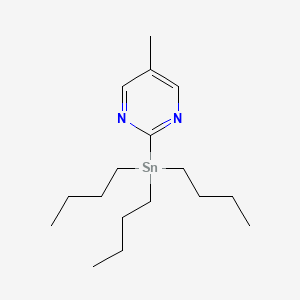

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl-(5-methylpyrimidin-2-yl)stannane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)